molecular formula C11H11N3O2 B3010300 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306321-48-2

9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3010300
CAS No.: 306321-48-2
M. Wt: 217.228
InChI Key: DSDPNAASNKSGJJ-UHFFFAOYSA-N
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Description

9-Methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 9, a methylamino group at position 2, and a carbaldehyde moiety at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives. The compound is synthesized via condensation reactions, such as the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with methylamine derivatives under reflux conditions . Its structural features, including the electron-withdrawing carbaldehyde and hydrogen-bonding methylamino group, make it a candidate for further pharmacological exploration.

Properties

IUPAC Name

9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-14-10(7)13-9(12-2)8(6-15)11(14)16/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDPNAASNKSGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16H16N4O2S2
  • Molecular Weight : 360.45 g/mol

The chemical structure includes a pyrido-pyrimidine core, which is often associated with various pharmacological activities. The presence of the methylamino group and the aldehyde functionality may contribute to its reactivity and biological interactions.

Research indicates that compounds similar to 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives often act as inhibitors of key enzymes involved in cellular processes. Specifically, they have been studied for their potential as histone demethylase inhibitors, which play a crucial role in epigenetic regulation.

Histone Demethylase Inhibition

The compound's structural features suggest it may inhibit histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are implicated in various cancers, making them attractive targets for anti-cancer therapies. The binding mode typically involves coordination to metal ions in the active site of the enzyme, facilitating the inhibition of demethylation processes critical for gene expression regulation.

Biological Activity Data

A summary of biological activity findings related to this compound is presented below:

Activity IC50 Value (µM) Reference
Inhibition of KDM4A1.77
Inhibition of KDM5B1.18
Antiviral activity against HIV-10.19 - 3.7

These values indicate significant potency, particularly in the context of cancer research and antiviral drug development.

Case Studies

  • KDM Inhibitors in Cancer Research :
    A study focusing on pyrido[3,4-d]pyrimidine derivatives highlighted their effectiveness as KDM inhibitors. The findings suggested that modifications to the pyridine ring enhanced cell permeability and selectivity towards KDM4 over other KDM subfamilies, supporting further exploration of similar compounds for therapeutic applications in oncology .
  • Antiviral Activity :
    Another investigation into structurally related compounds demonstrated promising antiviral properties against HIV-1 integrase. The study indicated that specific substitutions on the core structure could significantly enhance antiviral efficacy, suggesting a potential pathway for developing new HIV treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]pyrimidine core is highly versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Substituent Variations at Position 2
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities
9-Methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Target Compound) Methylamino C₁₁H₁₂N₄O₂ 232.24 Moderate lipophilicity; potential for hydrogen bonding via NH group
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrrolidin-1-yl C₁₃H₁₅N₃O₂ 257.29 Increased steric bulk; enhanced solubility in polar solvents due to tertiary amine
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholin-4-yl C₁₃H₁₅N₃O₂S 289.34 Sulfur atom improves π-π stacking interactions; potential for metal coordination
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (2-Hydroxyethyl)amino C₁₂H₁₃N₃O₃ 247.25 Higher hydrophilicity due to hydroxyl group; improved aqueous solubility
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazin-1-yl C₂₁H₂₁N₅O₃ 391.42 Extended aromatic system enhances binding to receptors; methoxy group modulates electron density

Key Observations :

  • Methylamino vs. Pyrrolidin-1-yl: The pyrrolidin-1-yl group increases steric hindrance but may improve bioavailability through solubility enhancement .
  • Thiomorpholin-4-yl : Sulfur incorporation could enhance metabolic stability and metal-binding capacity compared to the target compound .
  • Hydroxyethylamino: The hydroxyl group significantly boosts hydrophilicity, making it preferable for aqueous formulations .
Functional Group Modifications at Position 3
  • Carbaldehyde (Target Compound) : The aldehyde group is reactive, enabling further derivatization (e.g., Schiff base formation) but may pose stability issues under basic conditions .
  • Acrylonitrile (CCG-63802/CCG-63808): These analogs (e.g., (2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) feature an α,β-unsaturated nitrile, which confers cysteine-dependent RGS4 inhibitory activity. However, the electrophilic nitrile group raises reactivity concerns, limiting in vivo utility .
Core Structure Modifications

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